8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide
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Overview
Description
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide is a chemical compound with the molecular formula C9H8BrNO2S and a molecular weight of 274.13 g/mol . This compound is characterized by the presence of a bromine atom, a dioxine ring, and a carbothioamide group, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of a thiocarbamide derivative under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and thiocarbamide introduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential for efficient production .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide involves its interaction with specific molecular targets and pathways. The bromine atom and carbothioamide group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: Similar structure but lacks the carbothioamide group.
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: Contains an aldehyde group instead of a carbothioamide.
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate: Contains a carboxylate group instead of a carbothioamide.
Uniqueness
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H8BrNO2S |
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Molecular Weight |
274.14 g/mol |
IUPAC Name |
5-bromo-2,3-dihydro-1,4-benzodioxine-7-carbothioamide |
InChI |
InChI=1S/C9H8BrNO2S/c10-6-3-5(9(11)14)4-7-8(6)13-2-1-12-7/h3-4H,1-2H2,(H2,11,14) |
InChI Key |
PKPXATALFGVMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C(=S)N |
Origin of Product |
United States |
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